4-Methoxy-2-(methylthio)-6-(piperidin-3-ylmethoxy)pyrimidine hydrochloride
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Overview
Description
4-Methoxy-2-(methylthio)-6-(piperidin-3-ylmethoxy)pyrimidine hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methoxy, methylthio, and piperidinylmethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(methylthio)-6-(piperidin-3-ylmethoxy)pyrimidine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxy group: This step often involves the use of methanol and a suitable catalyst.
Addition of the methylthio group: This can be done using methylthiolating agents such as methylthiol chloride.
Attachment of the piperidin-3-ylmethoxy group: This step may involve nucleophilic substitution reactions using piperidine derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(methylthio)-6-(piperidin-3-ylmethoxy)pyrimidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The methoxy and methylthio groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methoxy-2-(methylthio)-6-(piperidin-3-ylmethoxy)pyrimidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(methylthio)-6-(piperidin-3-ylmethoxy)pyrimidine hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-2-(trifluoromethyl)pyrimidine
- 4-Methoxy-2-(methylthio)pyrimidine
- 4-Methoxy-2-(piperidin-3-ylmethoxy)pyrimidine
Uniqueness
4-Methoxy-2-(methylthio)-6-(piperidin-3-ylmethoxy)pyrimidine hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
4-Methoxy-2-(methylthio)-6-(piperidin-3-ylmethoxy)pyrimidine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound belongs to the pyrimidine class of organic compounds, characterized by the following structure:
- IUPAC Name : this compound
- Molecular Formula : C13H18N2O2S·HCl
This structure facilitates interactions with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound primarily involves its role as an inhibitor of specific protein kinases. Protein kinases are crucial in regulating cellular functions, including growth and proliferation. The compound's ability to inhibit these kinases can lead to therapeutic effects in diseases characterized by abnormal cell growth, such as cancer.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
Cell Line | IC50 (µM) |
---|---|
A549 (Lung Cancer) | 0.440 ± 0.039 |
NCI-H1975 | 15.629 ± 1.03 |
NCI-H460 | >50 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the compound's potential as a selective anticancer agent .
Inhibition of Kinase Activity
The compound has been shown to inhibit the activity of specific kinases associated with tumor progression. For example, it demonstrated a high percentage inhibition (90.3% and 96.7%) against EGFR L858R/T790M mutations at concentrations as low as 0.1 µM, indicating potent activity against resistant cancer forms .
Study on Antitumor Efficacy
In a recent study published in Nature Reviews, researchers synthesized various derivatives of pyrimidine compounds, including this compound. The study highlighted its superior cytotoxicity compared to other compounds within the same class, particularly against lung cancer cell lines .
Pharmacokinetics and Toxicology
A pharmacokinetic study evaluated the absorption and distribution of the compound in vivo. Results indicated favorable absorption profiles with minimal toxicity observed in normal tissues at therapeutic doses. This suggests a promising therapeutic window for clinical applications .
Properties
IUPAC Name |
4-methoxy-2-methylsulfanyl-6-(piperidin-3-ylmethoxy)pyrimidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2S.ClH/c1-16-10-6-11(15-12(14-10)18-2)17-8-9-4-3-5-13-7-9;/h6,9,13H,3-5,7-8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYRHUBNEXEFCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)SC)OCC2CCCNC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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